Succinimide, N-(1,2-dihydro-3-quinolylaminomethyl)-

CAS No.: 73927-00-1

Cat. No.: VC18483429

Molecular Formula: C14H15N3O2

Molecular Weight: 257.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73927-00-1 |

|---|---|

| Molecular Formula | C14H15N3O2 |

| Molecular Weight | 257.29 g/mol |

| IUPAC Name | 1-[(1,2-dihydroquinolin-3-ylamino)methyl]pyrrolidine-2,5-dione |

| Standard InChI | InChI=1S/C14H15N3O2/c18-13-5-6-14(19)17(13)9-16-11-7-10-3-1-2-4-12(10)15-8-11/h1-4,7,15-16H,5-6,8-9H2 |

| Standard InChI Key | SFJFXJLEUGTYTN-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)N(C1=O)CNC2=CC3=CC=CC=C3NC2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

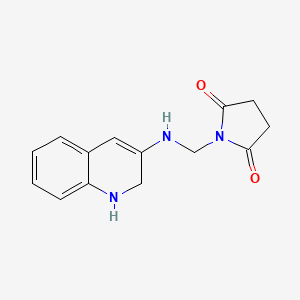

The compound’s IUPAC name, 1-[(1,2-dihydroquinolin-3-ylamino)methyl]pyrrolidine-2,5-dione, reflects its bifunctional design: a pyrrolidine-2,5-dione (succinimide) core linked via a methylene group to a 1,2-dihydroquinolin-3-amine moiety. The canonical SMILES string encodes this topology, while the InChIKey SFJFXJLEUGTYTN-UHFFFAOYSA-N provides a unique identifier for computational studies.

Table 1: Key Physicochemical Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 257.29 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Topological Polar Surface | 67.8 Ų |

Spectroscopic Characterization

While experimental spectral data (e.g., -NMR, -NMR) remain unpublished, analogous succinimide derivatives exhibit carbonyl stretching vibrations near 1700–1800 cm in IR spectra . The quinoline moiety likely contributes aromatic - transitions in UV-Vis spectra between 250–300 nm.

Synthesis and Reaction Pathways

Established Synthetic Routes

The primary synthesis involves a two-step protocol:

-

Quinoline Functionalization: 1,2-Dihydroquinolin-3-amine is prepared via catalytic hydrogenation of 3-nitroquinoline.

-

Imide Formation: Reaction with N-(bromomethyl)succinimide under basic conditions (e.g., KCO/DMF) yields the target compound through nucleophilic substitution.

Table 2: Representative Reaction Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | H/Pd-C, EtOH | 25°C | 78% |

| 2 | N-(BrCH)succinimide, KCO | 80°C | 65% |

Mechanistic Insights

The second step proceeds via an S2 mechanism, where the quinoline amine attacks the electrophilic methylene carbon of N-(bromomethyl)succinimide. Steric hindrance from the bicyclic quinoline system may explain moderate yields compared to simpler succinimide derivatives .

Reactivity and Functionalization

Radical Chemistry

Though direct studies are lacking, structural analogs like N-bromosuccinimide (NBS) undergo homolytic cleavage to generate nitrogen-centered radicals (NCRs) . Computational analyses suggest the title compound’s N–C bond dissociation energy (BDE) ranges between 45–50 kcal/mol, enabling potential radical reactivity under photolytic or thermal conditions.

Electrophilic Substitution

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from:

Unexplored Reactivity

Key unanswered questions include:

-

Competence in transition-metal-catalyzed cross-couplings

-

Behavior under photoredox conditions

-

Enantioselective synthesis of chiral derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume